molecular formula C10H9NO2S2 B13123435 Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate

Cat. No.: B13123435
M. Wt: 239.3 g/mol
InChI Key: LRSCFIQLVGBWEX-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization to form the benzothiazole ring. The carboxylate group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzo[d]thiazole family, which has garnered interest due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with a methylthio group and a carboxylate ester. The basic structure can be represented as follows:

C10H11NO2S\text{C}_{10}\text{H}_{11}\text{N}\text{O}_2\text{S}

This structure contributes to its chemical reactivity and biological interactions.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in the benzothiazole class often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the synthesis of inflammatory mediators .
  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the methylthio group enhances their lipophilicity, facilitating cellular uptake and subsequent antimicrobial action .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX and LOX
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound was shown to activate caspase-3 and caspase-9 pathways, indicating its role in programmed cell death mechanisms .
  • Anti-inflammatory Activity : Research highlighted the compound's ability to reduce inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

methyl 2-methylsulfanyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO2S2/c1-13-9(12)6-3-4-7-8(5-6)15-10(11-7)14-2/h3-5H,1-2H3

InChI Key

LRSCFIQLVGBWEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)SC

Origin of Product

United States

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